molecular formula C9H9ClN4O2 B13017221 methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate

methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate

Cat. No.: B13017221
M. Wt: 240.64 g/mol
InChI Key: YZYOERBRAHIOPY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazinesKinase inhibitors are crucial in the treatment of various diseases, including cancer and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core. One method involves the reaction of pyrrole with chloramine and formamidine acetate . The process includes steps such as cyclization and chlorination to introduce the 4-chloro substituent. The final step involves the esterification of the amino group with methyl acetate .

Industrial Production Methods

For industrial production, the process is scaled up to ensure the safety and efficiency of the reactions. The use of simple and readily available starting materials like pyrrole and chloramine is preferred. The process is optimized to achieve high yields and purity, with careful control of reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and apoptosis. This makes it a valuable tool in the development of targeted therapies for diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern and its potential as a versatile building block in medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate

InChI

InChI=1S/C9H9ClN4O2/c1-16-9(15)7(11)5-2-3-6-8(10)12-4-13-14(5)6/h2-4,7H,11H2,1H3

InChI Key

YZYOERBRAHIOPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C2N1N=CN=C2Cl)N

Origin of Product

United States

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